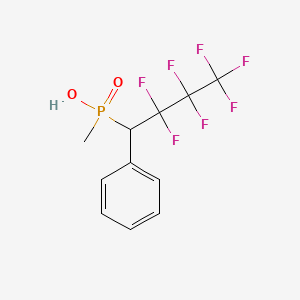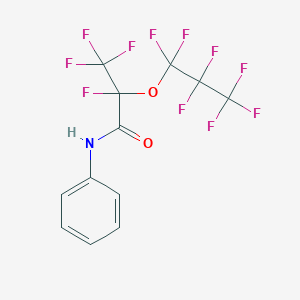acetic acid](/img/structure/B11693841.png)
[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid is a compound with the molecular formula C12H12N2O3S. It is a pyrimidine derivative that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a hydroxy and methyl group, and a phenylacetic acid moiety attached via a sulfanyl linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and environmentally friendly, as it allows the formation of the desired compound in a single operation without the need for complex purification steps.
Industrial Production Methods
While specific industrial production methods for (4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. This involves optimizing reaction conditions to maximize yield and minimize waste, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phenylacetic acid moiety can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid has several applications in scientific research:
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural features suggest potential pharmacological applications, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
相似化合物的比较
(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid can be compared with other pyrimidine derivatives such as:
4-Hydroxyphenylacetic acid: Similar in structure but lacks the pyrimidine ring and sulfanyl group.
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Contains a pyrimidine ring and phenylacetic acid moiety but differs in the substitution pattern.
The uniqueness of (4-Hydroxy-6-methylpyrimidin-2-yl)sulfanylacetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H12N2O3S |
|---|---|
分子量 |
276.31 g/mol |
IUPAC 名称 |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-8-7-10(16)15-13(14-8)19-11(12(17)18)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,17,18)(H,14,15,16) |
InChI 键 |
PUCLDVOIXVHDFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)SC(C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11693762.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11693763.png)
![ethyl 4-(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11693770.png)
![2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11693774.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693791.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11693795.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693798.png)
![2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11693802.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11693819.png)


![5,7-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11693832.png)
![2-(2-methylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11693835.png)
